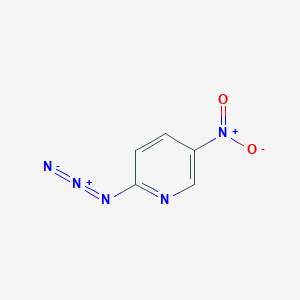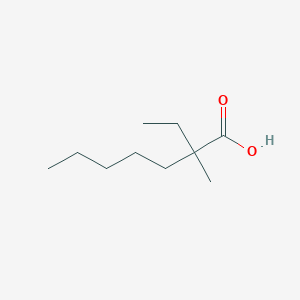
Tert-butyl 3,4-diaminobenzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted aromatic compounds involves various strategies. For instance, a novel polyimide was synthesized from a diamine with tert-butyl side groups through a polycondensation reaction with aromatic tetracarboxylic dianhydrides . Another synthesis approach involved bismuth-based C-H bond activation and CO2 insertion chemistry to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods highlight the versatility of tert-butyl groups in facilitating the synthesis of complex aromatic compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds is characterized by the presence of bulky tert-butyl groups that can influence the packing and intermolecular interactions of the molecules. For example, the crystal structure analysis of a tert-butyl substituted compound revealed strong intermolecular interactions and good packing ability . The presence of tert-butyl groups can also affect the molecular conformation and stability, as seen in the X-ray crystallographic analysis of a Schiff base compound .
Chemical Reactions Analysis
Tert-butyl substituted compounds can undergo various chemical reactions. The reaction of tert-butyl diazoacetate with arylamines and imines resulted in the formation of α,β-bis(arylamino) acid derivatives with high enantioselectivity . Another study reported the ipso-substitution of the tert-butyl group in a reaction with phenylacetylene . These reactions demonstrate the reactivity of tert-butyl substituted compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the tert-butyl groups. The introduction of tert-butyl groups into polyimides resulted in materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The solubility and transparency of polyimides were also enhanced by incorporating tert-butyl groups . Additionally, the vibrational, UV, NMR, and other molecular properties of a tert-butyl substituted benzoic acid were studied using quantum chemical calculations and spectroscopic methods .
Scientific Research Applications
Synthesis and Material Science
Tert-butyl 3,4-diaminobenzoate plays a significant role in the synthesis of novel materials. For example, it is used in the creation of specific polyimides with unique properties. In a study by Lai et al. (2008), a novel aromatic diamine, which includes this compound, was synthesized and used to create polyimides with varying properties. These materials showed differences in thermal stability, optical transparency, and surface energies, depending on the content of the side-chains, demonstrating its importance in the synthesis of advanced polymers (Lai, Qin, Liu, & Gu, 2008).
Photocatalysis and Solar Energy Applications
In the field of solar energy, this compound has been utilized in the synthesis of photosensitizers for dye-sensitized solar cells (DSSCs). Zhang et al. (2020) investigated the use of metallosalophen complexes derived from the condensation of tert-butyl 3,4-diaminobenzoic acid, demonstrating the potential of these complexes in enhancing the efficiency of DSSCs (Zhang et al., 2020).
Catalysis and Chemical Reactions
The compound also finds use in catalysis. Qian, Dawe, and Kozak (2011) described the use of iron(III) amine-bis(phenolate) complexes, involving tert-butyl groups, as catalysts for C-C cross-coupling of aryl Grignard reagents. These catalysts showed effectiveness in various chemical reactions, demonstrating the utility of tert-butyl derivatives in catalytic processes (Qian, Dawe, & Kozak, 2011).
Environmental Applications
In environmental science, the tert-butyl group, as part of larger compounds, has been studied for its role in the degradation of pollutants. Sakkas et al. (2007) explored the photocatalytic degradation of salbutamol, a compound containing a tert-butyl group, using titanium dioxide. This study highlights the potential for using tert-butyl-containing compounds in environmental remediation processes (Sakkas et al., 2007).
Safety and Hazards
Tert-butyl 3,4-diaminobenzoate has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 3,4-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWMTJULZJDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565033 | |
| Record name | tert-Butyl 3,4-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62754-26-1 | |
| Record name | tert-Butyl 3,4-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,4-diaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)
